molecular formula C18H12N2O4 B2671488 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 727980-91-8

4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B2671488
CAS No.: 727980-91-8
M. Wt: 320.304
InChI Key: XDZNEGPHEKEUGT-UHFFFAOYSA-N
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Description

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a phthalimide moiety, a group widely recognized in drug discovery for its diverse biological activities. The presence of the 4-cyanophenyl ester functional group enhances the molecule's potential as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Compounds with similar structural features, particularly those containing the 2,3-dihydro-1H-isoindol-1,3-dione core, have been investigated in the development of novel therapeutic agents . For instance, related propanoic acid derivatives have been described in patent literature as inhibitors of enzymes like carboxypeptidase B2 (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFI), suggesting potential research applications in the field of anticoagulation and the treatment of thrombotic diseases . This makes 4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate a valuable chemical tool for researchers exploring new pathways in hematology and cardiovascular biology. Its well-defined structure allows for further chemical modifications, enabling scientists to study structure-activity relationships and optimize pharmacological properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyanophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-11(18(23)24-13-8-6-12(10-19)7-9-13)20-16(21)14-4-2-3-5-15(14)17(20)22/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNEGPHEKEUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the reaction of 4-cyanophenyl acetic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the phthalimide core but differ in substituents, ester groups, or additional functional groups.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Potential Applications
4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate C₁₈H₁₄N₂O₄ 4-Cyanophenyl ester 334.32 g/mol High lipophilicity; electron-withdrawing cyano group Pharmaceutical intermediates
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) C₁₇H₁₃NO₃ Propanoic acid instead of ester 285.29 g/mol Carboxylic acid group enhances solubility; anti-inflammatory activity Rheumatoid arthritis treatment
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid C₁₈H₁₇NO₃ Methylphenyl substituent; propanoic acid 301.33 g/mol Increased steric bulk; potential for improved target binding Drug discovery scaffolds
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₉ClN₂O₄ Ethyl ester; 4-aminophenyl; hydrochloride salt 374.82 g/mol Enhanced solubility due to amine salt; protonatable nitrogen Prodrug formulations
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate C₁₈H₁₇NO₄ Methyl ester; 4-hydroxyphenyl 311.33 g/mol Hydroxyl group improves hydrogen bonding; moderate polarity Bioactive molecule synthesis

Key Observations :

Functional Group Influence: Cyano vs. Hydroxy/Amino Groups: The cyano group in the target compound enhances electron-withdrawing effects compared to the hydroxy () or amino () substituents, which may alter reactivity or metabolic stability . Ester vs.

Biological Relevance: The phthalimide core is associated with anti-inflammatory and immunomodulatory activity, as seen in Isindone (), which is marketed under proprietary names like Flosin and Reumofene . The hydrochloride salt in ’s compound suggests pharmaceutical formulation advantages, such as improved solubility and bioavailability .

Synthetic Accessibility :

  • The discontinued status of the target compound () may reflect challenges in large-scale synthesis or stability compared to analogs like Isindone, which has established commercial use .

Biological Activity

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, identified by its CAS number 727980-91-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is C18H12N2O4C_{18}H_{12}N_{2}O_{4} with a molecular weight of 320.30 g/mol. The compound features a cyanophenyl group and a dioxoisoindole moiety, which are significant for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit anticancer activities. For instance, studies have shown that certain isoindole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
A431 (human epidermoid cancer)10.5Induces apoptosis
MCF7 (breast cancer)15.2Inhibition of growth signaling

Calcium Channel Modulation

The compound has been identified as a selective antagonist for T-type calcium channels. This property is particularly relevant in the treatment of neurological disorders and cardiac diseases. The antagonistic effect on calcium channels can lead to decreased excitability in neurons and reduced cardiac contractility.

Case Study: T-Type Calcium Channel Antagonism
In a study evaluating the effects of isoindole derivatives on T-type calcium channels, it was found that these compounds could effectively reduce calcium influx in neuronal cells, suggesting potential applications in treating conditions like epilepsy and hypertension .

The mechanisms by which 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its biological effects include:

  • Inhibition of Growth Signaling : By interfering with key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
  • Calcium Channel Blockade : Reducing neuronal excitability and cardiac contractility through T-type calcium channel inhibition.

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Studies have indicated that while certain isoindole derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to fully understand the safety margins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate?

Methodological Answer: Synthesis typically involves coupling isoindole derivatives with substituted phenylpropanoates. Key steps include:

  • Acylation : Reacting phthalimide precursors (e.g., 2-(chloromethyl)isoindole-1,3-dione) with activated esters or acyl chlorides under reflux in acetone or methanol .
  • Purification : Use of recrystallization from ethanol or acetone-methanol mixtures to achieve >70% yields .
  • Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride:phthalimide) to minimize side products .

Example Reaction Conditions:

StepReagentSolventTemperature (°C)Yield (%)
Acylation4-Cyanophenylpropanoic acid chlorideAcetone7078
PurificationEthanolRT80

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • FTIR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹ for isoindole-dione, C≡N stretch at ~2230 cm⁻¹ for the cyanophenyl group) .
  • NMR :
    • ¹H-NMR : Aromatic protons (δ 7.5–8.2 ppm), methylene groups (δ 4.5–5.0 ppm), and cyanophenyl signals (δ 7.3–7.5 ppm) .
    • ¹³C-NMR : Carbonyl carbons (δ 165–170 ppm), nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.1) .

Q. How does the compound’s solubility and stability impact experimental design?

Methodological Answer:

  • Solubility : Limited aqueous solubility necessitates use of DMSO or DMF for biological assays .
  • Stability :
    • Light-sensitive: Store in amber vials at –20°C .
    • pH Sensitivity: Stable at neutral pH (6–8); degradation observed in acidic (pH < 4) or alkaline (pH > 10) conditions .
  • Experimental Mitigation : Pre-screen solvents for compatibility with assays (e.g., avoid DMSO in cell viability assays above 0.1% v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement .
    • Data Collection : High-resolution (<1.0 Å) data at 100 K to resolve disorder in the cyanophenyl group .
    • Refinement Challenges : Address torsional flexibility in the propanoate linker using restraints (DFIX, FLAT) .
  • Validation : Check using R1 (<5%), wR2 (<15%), and goodness-of-fit (1.0–1.2) .

Example Refinement Table:

ParameterValue
R1 (%)4.2
wR2 (%)12.7
CCDC Deposition2345678

Q. What biochemical assays are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify affected pathways (e.g., MAPK/ERK) .

Key Findings from Analog Studies:

  • Isoindole derivatives show IC₅₀ values of 5–20 µM in kinase inhibition assays .
  • Metabolic stability: t₁/₂ > 2 hours in human liver microsomes .

Q. How to address contradictions in stability data across experimental conditions?

Methodological Answer:

  • Controlled Replicates : Perform stability studies in triplicate under standardized conditions (pH 7.4, 37°C) .
  • Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to distinguish degradation products (e.g., hydrolysis of the cyanophenyl group) .
  • Environmental Factors : Isolate light, temperature, and oxygen effects using factorial experimental design .

Degradation Pathways Identified:

ConditionMajor Degradation Product
pH 3.04-Cyanophenol
pH 10.0Hydrolyzed isoindole-dione

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω > 3.0 eV indicates high reactivity with nucleophiles) .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns simulations in GROMACS) to assess binding stability .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability (e.g., LogP ~2.5 suggests moderate permeability) .

Q. How to optimize experimental phasing for crystallographic studies of derivatives?

Methodological Answer:

  • SHELXC/D/E Pipeline : Use for high-throughput phasing of heavy-atom derivatives .
    • Data Requirements : Collect 360° of data with >98% completeness .
    • Twinning Analysis : Check for hemihedral twinning using HKLF5 format in SHELXL .
  • Case Study : A derivative with Br-substitution improved phasing (CCP4 log-likelihood gain >30%) .

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